N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide

p38 MAP kinase inhibition Anti-inflammatory drug discovery Benzamide SAR

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1797320-46-7) is a synthetic benzamide derivative featuring a 4-acetylphenyl amide substituent and a 3-(pyridin-2-yloxy)benzoyl core. Its molecular formula is C20H16N2O3 with a molecular weight of 332.4 g/mol.

Molecular Formula C20H16N2O3
Molecular Weight 332.359
CAS No. 1797320-46-7
Cat. No. B2575102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide
CAS1797320-46-7
Molecular FormulaC20H16N2O3
Molecular Weight332.359
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C20H16N2O3/c1-14(23)15-8-10-17(11-9-15)22-20(24)16-5-4-6-18(13-16)25-19-7-2-3-12-21-19/h2-13H,1H3,(H,22,24)
InChIKeyXVKKVJJEPVVBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide Procurement Baseline: Structural Identity and Available Physicochemical Data


N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide (CAS 1797320-46-7) is a synthetic benzamide derivative featuring a 4-acetylphenyl amide substituent and a 3-(pyridin-2-yloxy)benzoyl core. Its molecular formula is C20H16N2O3 with a molecular weight of 332.4 g/mol . This compound is primarily utilized as a building block in medicinal chemistry and as a potential ligand in coordination chemistry, owing to its pyridyl-ether functionality .

Why N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide Cannot Be Replaced by Simpler Benzamide Analogs


Generic substitution of N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide with other benzamide derivatives is not supported by available quantitative comparative data. Direct experimental head-to-head studies for this specific compound are currently absent from the public domain. Therefore, claims of functional equivalence to any comparator cannot be substantiated. However, at the class level, the pyridin-2-yloxy moiety confers distinct structural features—such as a nitrogen-donor site for metal coordination and potential for p38 kinase inhibition activity [1]—that are absent in simpler benzamides like N-(4-acetylphenyl)benzamide (MW 239.27 g/mol, no pyridyl group) . Without target-specific quantitative differentiation evidence, procurement decisions must rely on vendor-provided purity and structural certification documentation.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide vs. Closest Analogs


Class-Level p38 Kinase Inhibitory Activity Associated with Pyridin-2-yloxy Benzamides Contrasts with Inactivity of Simple N-(4-Acetylphenyl)benzamide

Direct p38 kinase inhibitory data for N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide are not available. However, structurally related benzamide derivatives possessing the pyridin-2-yloxy group have demonstrated >30% p38 kinase inhibition at 10 µM in ELISA assays [1]. In contrast, N-(4-acetylphenyl)benzamide, which lacks the pyridyl-ether moiety, has no reported p38 kinase activity. This class-level inference suggests that the pyridin-2-yloxy group is a critical structural determinant for potential kinase engagement, though target-specific validation is required for procurement decisions.

p38 MAP kinase inhibition Anti-inflammatory drug discovery Benzamide SAR

Enhanced Molecular Complexity and Functional Group Content Relative to N-(4-Acetylphenyl)benzamide

The target compound possesses a molecular formula of C20H16N2O3 (MW 332.4 g/mol) , compared to N-(4-acetylphenyl)benzamide (C15H13NO2, MW 239.27 g/mol) . This represents an increase of 93.13 g/mol in molecular weight and the addition of one nitrogen and one oxygen atom. The extra nitrogen from the pyridin-2-yloxy group provides an additional hydrogen-bond acceptor and potential metal coordination site, offering greater synthetic versatility for downstream derivatization.

Physicochemical comparison Synthetic utility Functional group diversity

Potential Bidentate Ligand Capability Not Found in Simple Benzamides

The pyridin-2-yloxy group features a pyridine nitrogen atom that can participate in metal chelation, potentially enabling bidentate coordination when combined with the amide carbonyl oxygen. This structural feature is absent in N-(4-acetylphenyl)benzamide, which can only coordinate through the amide oxygen alone. While no quantitative binding constants are reported for the target compound, its reported use as a ligand in coordination chemistry supports this functional differentiation.

Coordination chemistry Metal-ligand design Catalysis

Procurement-Relevant Application Scenarios for N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide


Medicinal Chemistry: Exploratory Kinase Inhibitor Design

Based on class-level p38 kinase inhibitory activity of structurally analogous pyridin-2-yloxy benzamides [1], N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide may serve as a scaffold for hit expansion in p38 MAP kinase inhibitor programs. However, users must independently validate target-specific IC50 values, as directly measured data for this compound are not publicly available.

Coordination Chemistry: Bidentate Ligand for Transition Metal Complexes

The pyridin-2-yloxy group provides an additional nitrogen donor atom that, together with the amide carbonyl, creates a potential bidentate binding pocket. This structural feature, noted in vendor descriptions [1], makes the compound a candidate for preparing metal complexes for catalysis or materials science, distinguishing it from simpler monodentate benzamides.

Synthetic Organic Chemistry: Advanced Building Block

With a molecular framework containing both an acetyl group and a pyridyl-ether moiety, the compound offers multiple functional handles for further synthetic elaboration. Its higher molecular complexity (MW 332.4 vs. 239.27 for N-(4-acetylphenyl)benzamide [1]) and heteroatom count render it a useful intermediate for constructing compound libraries with greater diversity.

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